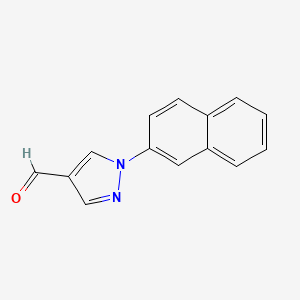

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Materials Science

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in organic chemistry. mdpi.comnih.gov First synthesized by Edward Buchner in 1889, pyrazoles have garnered immense interest due to their synthetic versatility and the wide spectrum of activities exhibited by their derivatives. mdpi.com They are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net

In the realm of medicine and agriculture, pyrazole derivatives are recognized for an extensive range of biological activities, including anti-inflammatory, anticancer, antibacterial, antifungal, antidepressant, and antiviral properties. mdpi.comnih.gov The presence of the pyrazole core in established drugs like the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and various pesticides highlights its pharmacological and agrochemical importance. nih.govresearchgate.net

Beyond their biological roles, pyrazoles are highly valued in organic synthesis and materials science. mdpi.com Their utility stems from several key characteristics:

Synthetic Intermediates : Pyrazoles serve as versatile precursors for the synthesis of more complex heterocyclic systems, including fused bicyclic cores. mdpi.comresearchgate.net The reactive sites on the pyrazole ring can be selectively functionalized, allowing for the construction of diverse molecular architectures. pharmaguideline.com

Directing Groups : The pyrazole structure can act as a directing group in organic reactions, controlling the regioselectivity of transformations on attached molecular fragments. mdpi.com

Materials Science Applications : In materials science, the unique electronic and photophysical properties of pyrazole derivatives are exploited. mdpi.com Molecules incorporating the pyrazole scaffold have been developed for use as:

Organic light-emitting diodes (OLEDs). nih.gov

Luminescent and fluorescent agents. nih.gov

Semiconductors. nih.gov

Liquid crystals. nih.gov

Sensors for ion detection. mdpi.com

The synthesis of the pyrazole ring itself is well-established, with the most common method being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.comnih.gov This accessibility allows chemists to readily generate a vast library of substituted pyrazoles for various applications.

| Field | Specific Application | Example Compounds/Uses |

|---|---|---|

| Medicine | Anti-inflammatory | Celecoxib, Phenylbutazone nih.govpharmaguideline.com |

| Medicine | Anticancer | Axitinib mdpi.com |

| Medicine | Antidepressant | Fezolamide nih.gov |

| Agrochemicals | Pesticides/Herbicides | Tebufenpyrad, Fenpyroximate nih.gov |

| Materials Science | Organic Electronics | OLEDs, Semiconductors nih.gov |

| Materials Science | Sensors | Ion detection mdpi.com |

| Organic Synthesis | Building Blocks | Precursors for fused heterocycles mdpi.com |

Rationale for Researching Naphthyl-Substituted Pyrazole-4-carbaldehydes

The specific focus on 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is driven by a clear scientific rationale rooted in structure-property relationships. The incorporation of a naphthyl group and a carbaldehyde function onto the pyrazole scaffold is a deliberate design strategy aimed at creating molecules with enhanced or novel functionalities.

The naphthyl substituent is a large, hydrophobic, and electron-rich aromatic system. Its inclusion can profoundly influence a molecule's properties in several ways:

Enhanced Biological Activity : In medicinal chemistry, introducing bulky aromatic groups like naphthalene (B1677914) can enhance binding affinity to biological targets through increased van der Waals and π-π stacking interactions. Research has shown that pyrazole-naphthalene derivatives exhibit promising anticancer activity against cell lines like MCF-7. nih.gov Furthermore, compounds based on a 3-(2-naphthyl)-1-phenyl-1H-pyrazole structure have been investigated as potent antioxidants and inhibitors of enzymes like 15-Lipoxygenase, which is implicated in inflammation. nih.govresearchgate.net

Modulation of Physicochemical Properties : The lipophilicity conferred by the naphthyl group can alter a compound's solubility and membrane permeability, which are critical parameters for drug development.

Photophysical Properties : The extended π-system of the naphthalene ring can impart unique fluorescent or luminescent properties to the molecule, making such compounds candidates for applications in materials science as optical agents or probes.

The pyrazole-4-carbaldehyde moiety is a highly valuable synthetic platform. The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a gateway for a multitude of chemical transformations. researchgate.net The synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction applied to hydrazones. nih.govnih.gov This reaction provides a direct route to these valuable intermediates. nih.gov

The rationale for investigating this specific structure can be summarized as follows:

Synergistic Functionality : Researchers aim to combine the proven biological and material relevance of the pyrazole core with the modulating effects of the naphthyl group.

Synthetic Accessibility : The carbaldehyde group at the C4 position of the pyrazole ring allows for straightforward chemical modification. It can be used as a starting point to synthesize a wide array of more complex derivatives, such as chalcones, pyrazolines, isoxazolines, and carbothioamides, by reacting it with various nucleophiles. nih.govresearchgate.net

In essence, 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is not merely a single compound of interest but a strategic molecular scaffold. It represents a versatile building block for creating libraries of novel compounds with potential applications spanning from medicinal chemistry to materials science, driven by the rational combination of its constituent functional parts.

| Property | Value |

|---|---|

| Molecular Formula | C20H14N2O cymitquimica.com |

| Molecular Weight | 298.338 g/mol cymitquimica.com |

| Synonyms | 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, 4-formyl-3-(2-naphthyl)-1-phenylpyrazole cymitquimica.com |

| Appearance | Solid cymitquimica.com |

| Common Synthesis Route | Vilsmeier-Haack reaction of the corresponding hydrazone nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-10-11-8-15-16(9-11)14-6-5-12-3-1-2-4-13(12)7-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTOQSZEFKUAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C=C(C=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399956 | |

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518023-77-3 | |

| Record name | 1-naphthalen-2-ylpyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Naphthyl 1h Pyrazole 4 Carbaldehyde

Strategies for Constructing the Pyrazole (B372694) Core

The formation of the central pyrazole ring is a critical step, and several reliable methods are available, primarily based on the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.

A cornerstone in pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. nih.govmdpi.com This approach is widely utilized due to its simplicity and the ready availability of starting materials. nih.gov In the context of synthesizing the target molecule, this would involve the reaction of 2-naphthylhydrazine with a suitable 1,3-dicarbonyl precursor.

The reaction typically proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound determines the substitution pattern at positions 3 and 5 of the pyrazole. To obtain the desired substitution pattern for 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde, a 1,3-dicarbonyl compound with a formyl group precursor at the C2 position would be required.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Hydrazine derivative | 1,3-Dicarbonyl compound | Acid or base catalysis, various solvents | Substituted pyrazole | nih.govmdpi.com |

| Arylhydrazine | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | N,N-dimethylacetamide, acid medium, ambient temperature | Regioisomeric pyrazoles (98:2 selectivity) | nih.gov |

| Phenylhydrazine | Ethyl acetoacetate (B1235776) | Not specified | 1-Phenyl-3-methyl-5-pyrazolone | Not specified |

This table presents generalized examples of cyclocondensation reactions for pyrazole synthesis.

To enhance synthetic efficiency, one-pot multicomponent reactions have emerged as powerful strategies for the construction of highly substituted pyrazoles. beilstein-journals.orgmdpi.com These methods combine multiple reaction steps in a single flask without the need for isolating intermediates, thereby saving time, reagents, and solvents. mdpi.com

For the synthesis of N-arylpyrazoles, a one-pot method can involve the reaction of an aryl nucleophile, di-tert-butylazodicarboxylate, and a 1,3-dicarbonyl compound. organic-chemistry.org Another approach involves a three-component reaction of an aldehyde, malononitrile, and a hydrazine, often catalyzed by various agents like nanoionic liquids or metal catalysts. beilstein-journals.org A four-component reaction between aromatic aldehydes, malononitrile, hydrazine hydrate (B1144303), and ethyl acetoacetate in the presence of ZnO nanoparticles has also been reported for the synthesis of pyranopyrazoles, which could be adapted. nanomaterchem.com

| Reactants | Catalyst/Conditions | Product | Reference |

| Aryl nucleophile, di-tert-butylazodicarboxylate, 1,3-dicarbonyl compound | One-pot | N-Arylpyrazole | organic-chemistry.org |

| Aldehyde, malononitrile, hydrazine | Various catalysts (e.g., nanoionic liquids, metal catalysts) | Substituted pyrazole | beilstein-journals.org |

| Aromatic aldehyde, malononitrile, hydrazine hydrate, ethyl acetoacetate | ZnO nanoparticles, water, room temperature | Pyranopyrazole derivative | nanomaterchem.com |

| Hydrazine, ketone derivatives, aldehyde derivatives | Heterogeneous nickel-based catalyst, room temperature | Substituted pyrazole | mdpi.com |

This table illustrates various one-pot multicomponent approaches for the synthesis of pyrazole derivatives.

Approaches for Introducing the Naphthyl Moiety at N1

The introduction of the 2-naphthyl group at the N1 position of the pyrazole ring is a key step in the synthesis of the target compound. This can be achieved either by starting with 2-naphthylhydrazine or by N-arylation of a pre-formed pyrazole ring.

N-arylation of pyrazoles is a common method for introducing aryl substituents at the nitrogen atom. nih.gov This can be achieved through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation has been a widely used method due to the lower cost of the copper catalyst compared to palladium. nih.gov These reactions typically involve the coupling of a pyrazole with an aryl halide (e.g., 2-bromonaphthalene (B93597) or 2-iodonaphthalene) in the presence of a copper catalyst, a ligand, and a base. organic-chemistry.org

Palladium-catalyzed N-arylation offers an alternative, often with milder reaction conditions. researchgate.net The use of specific ligands, such as tBuBrettPhos, can efficiently catalyze the C-N coupling of various aryl triflates with pyrazole derivatives. researchgate.net

| Pyrazole Substrate | Arylating Agent | Catalyst/Ligand/Base | Solvent/Temperature | Product | Reference |

| Pyrazole | Aryl iodide or bromide | CuI / Diamine ligand | Not specified | N-Arylpyrazole | organic-chemistry.org |

| Pyrazole | 1-Bromo-2-methylnaphthalene | Not specified | DMSO / 150 °C | 1-(2-Methylnaphthalen-1-yl)-1H-pyrazole | nih.gov |

| Pyrazole derivative | Aryl triflate | Palladium / tBuBrettPhos | Not specified | N-Arylpyrazole | researchgate.net |

This table provides examples of N-arylation strategies for the synthesis of N-arylpyrazoles.

The term "coupling reactions" in this context largely overlaps with the N-arylation strategies discussed above. These reactions form a carbon-nitrogen bond between the pyrazole ring and the naphthyl moiety. The choice of coupling partners (e.g., pyrazole and an activated naphthyl derivative) and the catalytic system is crucial for achieving high yields and selectivity.

Recent advancements in palladium-catalyzed reactions have enabled the direct C5-arylation of pyrazole-4-carboxylates, followed by decarboxylation. academie-sciences.fr While this specific example focuses on C-arylation, similar principles of palladium catalysis are applied in N-arylation reactions.

Formylation Reactions for the Pyrazole-4-carbaldehyde Moiety

The final step in the synthesis of 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde is the introduction of the formyl group at the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the most common and effective method for this transformation. umich.eduresearchgate.netresearchgate.net

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.govsemanticscholar.orgchemmethod.com This reagent then acts as an electrophile, attacking the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. chemmethod.com This method is highly versatile and has been successfully applied to a wide range of pyrazole derivatives. nih.govmdpi.comdegres.eu

| Pyrazole Substrate | Reagents | Conditions | Product | Reference |

| N-Alkyl-3,5-dimethyl-1H-pyrazole | POCl₃ / DMF | Not specified | N-Alkyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| Hydrazone | Vilsmeier-Haack reagent (DMF/POCl₃) | 60-65 °C, 4h | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | semanticscholar.org |

| 3,5-Dimethyl-1H-pyrazole derivative | POCl₃ / DMF | 90-120 °C | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde derivative | umich.edu |

| Hydrazone derived from galloyl hydrazide | POCl₃ / DMF | Reflux at 70 °C for 4 hours | 3-Substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | chemmethod.com |

This table summarizes the Vilsmeier-Haack formylation reaction for the synthesis of pyrazole-4-carbaldehydes.

Vilsmeier-Haack Reaction as a Primary Synthetic Route

The Vilsmeier-Haack reaction is a versatile and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings, such as pyrazoles. nih.govresearchgate.netijpcbs.com The reaction typically involves treating the corresponding precursor, 1-(2-Naphthyl)-1H-pyrazole, with a Vilsmeier reagent. This reagent is generally prepared in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). nih.govijpcbs.com

The synthesis of the target compound begins with the preparation of the corresponding hydrazone. For instance, β-acetyl naphthalene (B1677914) can be reacted with a hydrazine in ethanol (B145695) with a few drops of glacial acetic acid. nih.gov This resulting hydrazone is then subjected to the Vilsmeier-Haack reagent (DMF/POCl₃) for cyclization and formylation to yield the pyrazole-4-carbaldehyde. nih.govsemanticscholar.org The reaction mixture is typically stirred at elevated temperatures (e.g., 60-80 °C) for several hours to ensure completion. nih.govsemanticscholar.org

The efficiency and yield of the Vilsmeier-Haack formylation are highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include temperature, reaction time, solvent, and the molar ratio of the substrate to the Vilsmeier reagent.

Reagent Stoichiometry: The molar ratio of the pyrazole substrate to the DMF and POCl₃ is critical. Studies on similar pyrazoles have shown that using an excess of the Vilsmeier reagent can significantly improve yields. For example, increasing the equivalents of POCl₃ from 2 to 10 has been reported to boost the yield of a formyl pyrazole from 60% to 90%. nih.gov Similarly, using a 5-fold excess of DMF and a 2-fold excess of POCl₃ at 120°C resulted in a 55% yield for a 5-chloro-1H-pyrazole-4-carbaldehyde, compared to only 32% when a 2-fold excess of both reagents was used. arkat-usa.org

Temperature and Time: The reaction temperature is a crucial factor. The process often involves an initial stirring period in cold conditions (e.g., an ice bath at 0 °C) during the addition of the Vilsmeier reagent, followed by heating to a specific temperature, typically ranging from 55 °C to 120 °C, for several hours (from 2 to 20 hours) to drive the reaction to completion. nih.govarkat-usa.orgrsc.org Monitoring the reaction progress using thin-layer chromatography (TLC) is standard practice to determine the optimal reaction time. nih.govsemanticscholar.org

Solvent and Alternative Reagents: While DMF is the most common N,N-disubstituted amide used, other solvents and reagents have been explored to optimize the reaction. Dipolar aprotic solvents such as acetonitrile (B52724) have been used. degres.eu Furthermore, to avoid the use of the toxic and corrosive POCl₃, alternative Vilsmeier-Haack reagents have been developed. One such alternative is derived from phthaloyl dichloride and DMF (OPC-VH), which has been successfully used in microwave-assisted synthesis, offering advantages like operational simplicity and the reuse of by-products. bohrium.comresearchgate.net

Microwave and Ultrasound Assistance: To improve efficiency and reduce reaction times, non-conventional energy sources have been applied. Microwave-assisted Vilsmeier-Haack reactions have been shown to significantly accelerate the synthesis of pyrazole-4-carbaldehydes, reducing reaction times from hours to minutes and often increasing yields. degres.eubohrium.com Similarly, ultrasonic irradiation has also been employed to enhance the reaction rate. degres.eu

Table 1: Optimization Parameters for Vilsmeier-Haack Formylation of Pyrazoles

| Parameter | Condition | Outcome/Observation | Source(s) |

|---|---|---|---|

| Reagent Ratio | Increasing POCl₃ from 2 to 10 equivalents | Yield increased from 60% to 90% | nih.gov |

| Reagent Ratio | 5-fold DMF, 2-fold POCl₃ vs. 2-fold of each | Yield increased from 32% to 55% | arkat-usa.org |

| Temperature | Initial cooling (0 °C) followed by heating (55-120 °C) | Controlled reaction initiation and completion | nih.govarkat-usa.orgrsc.org |

| Energy Source | Microwave Irradiation | Reaction time reduced from hours to 5-15 minutes; yields improved | degres.eubohrium.com |

| Alternative Reagent | Phthaloyl dichloride/DMF (OPC-VH) | Avoids use of toxic POCl₃, allows for byproduct reuse | bohrium.comresearchgate.net |

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism. organic-chemistry.orgslideshare.net The process begins with the formation of the active electrophile, the Vilsmeier reagent, which is a chloroiminium ion (also known as the Vilsmeier-Haack complex). ijpcbs.comorganic-chemistry.org

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate (B84403) derivative, leading to the formation of the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺. organic-chemistry.org

Electrophilic Attack: The electron-rich pyrazole ring, specifically the C-4 position which is activated for electrophilic substitution, attacks the electrophilic carbon atom of the chloroiminium ion. researchgate.net This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex.

Aromatization and Hydrolysis: The aromaticity of the pyrazole ring is restored by the loss of a proton from the C-4 position. This results in the formation of an iminium salt intermediate.

Hydrolysis: In the final step, during aqueous workup, the iminium salt is hydrolyzed. Water attacks the carbon of the iminium group, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product, 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, is formed. organic-chemistry.org

Alternative Formylation Methodologies

While the Vilsmeier-Haack reaction is the predominant method, other synthetic strategies can be considered for the formylation of pyrazoles. These alternatives often involve different reagents or reaction pathways.

One notable alternative involves the modification of the Vilsmeier-Haack reagent itself. As mentioned, reagents prepared from alternatives to POCl₃, such as phthaloyl dichloride, have been developed to create a greener and safer synthetic protocol. researchgate.net

Other classical formylation reactions used for aromatic compounds, such as the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform (B151607) and a base), are generally less effective for pyrazoles compared to the Vilsmeier-Haack reaction and are not commonly reported for this specific synthesis. The high efficiency and applicability of the Vilsmeier-Haack conditions for pyrazole substrates make it the method of choice. researchgate.netumich.edu

Purification and Isolation Techniques

Following the synthesis, the crude 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The standard workup procedure for a Vilsmeier-Haack reaction involves quenching the reaction mixture by pouring it into crushed ice and water. semanticscholar.org The acidic mixture is then neutralized, typically with a base like sodium bicarbonate or sodium hydroxide (B78521), which causes the product to precipitate. nih.govsemanticscholar.org

The solid product is then collected by filtration and washed with water. nih.gov Further purification is typically achieved through one or a combination of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For pyrazole-4-carbaldehydes and similar structures, alcohols like ethanol or methanol (B129727) are frequently used as recrystallization solvents. nih.govsemanticscholar.org

Column Chromatography: For more challenging purifications or to isolate products from complex mixtures, column chromatography is employed. A solution of the crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or a mixture of solvents (eluent) is used to move the components through the column at different rates based on their polarity, allowing for their separation. For compounds of this type, mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or ethanol are often used as the eluent system. nih.govnih.gov

The purity of the final product is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR, Mass Spectrometry). nih.govsemanticscholar.orgbohrium.com

Table 2: Common Purification Techniques

| Technique | Description | Typical Solvents | Source(s) |

|---|---|---|---|

| Workup | Quenching in ice water, neutralization with base (e.g., NaHCO₃), filtration. | Water, Sodium Bicarbonate | nih.govsemanticscholar.org |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Methanol, Ethanol | nih.govsemanticscholar.org |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Hexane/Ethanol, Hexane/Ethyl Acetate, Pentane/Diethyl Ether | nih.govnih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 1 2 Naphthyl 1h Pyrazole 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde provides detailed information about the electronic environment of each proton in the molecule. The spectrum is characterized by distinct signals corresponding to the aldehyde proton, the pyrazole (B372694) ring protons, and the naphthyl group protons.

The most downfield signal is a singlet attributed to the aldehyde proton (-CHO), typically appearing in the range of δ 9.9-10.0 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl oxygen.

The pyrazole ring exhibits two singlets for its protons. The proton at the C5 position (H-5) of the pyrazole ring generally resonates at a lower field (around δ 8.3 ppm) compared to the proton at the C3 position (H-3), which appears further upfield.

The seven protons of the 2-naphthyl substituent produce a complex series of multiplets in the aromatic region, typically between δ 7.4 and δ 8.5 ppm. The exact chemical shifts and coupling patterns depend on the specific electronic effects and spatial relationships between the protons on the naphthalene (B1677914) ring system.

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| 9.98 | s | Aldehyde (-CHO) |

| 8.55 | s | Pyrazole (H-5) |

| 8.05 | s | Pyrazole (H-3) |

¹³C NMR Spectral Analysis for Carbon Frameworks

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atom of the aldehyde group (C=O) is the most deshielded, with its resonance typically found far downfield around δ 191.0 ppm. ekb.eg

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| 191.0 | Aldehyde (C=O) |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, COSY would be used to map the spin-spin coupling network within the naphthyl ring system, helping to assign the individual protons within its complex multiplet signals. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the direct assignment of carbon signals for all protonated carbons in the pyrazole and naphthyl rings by linking them to their already-assigned protons. walisongo.ac.id

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde displays several characteristic absorption bands.

The most prominent feature is a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, which typically appears in the range of 1670–1700 cm⁻¹. The exact position is influenced by conjugation with the pyrazole ring.

Other significant absorptions include:

Aromatic C-H stretching: Weak to medium bands observed above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). researchgate.net

C=C and C=N stretching: Multiple bands in the 1400–1620 cm⁻¹ region, arising from the aromatic pyrazole and naphthyl rings.

C-H bending: Vibrations in the fingerprint region (below 1400 cm⁻¹) that are characteristic of the substitution pattern on the aromatic rings.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Naphthyl & Pyrazole) |

| 1670 - 1700 | C=O Stretch | Aldehyde |

Note: Frequencies are representative values for this class of compounds. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde (molecular formula C₁₄H₁₀N₂O), the mass spectrum would show a distinct molecular ion peak (M⁺) corresponding to the mass of the intact molecule.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. researchgate.net Under EI conditions, the molecular ion can undergo fragmentation, providing valuable structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (-H) from the aldehyde.

Loss of the formyl radical (-CHO) or carbon monoxide (-CO).

Cleavage of the bond between the naphthyl group and the pyrazole ring.

Fragmentation of the pyrazole or naphthyl rings themselves.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and molecular formula of the compound.

For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, with a molecular formula of C₁₄H₁₀N₂O, HRMS would be used to confirm its exact mass, distinguishing it from any other compounds that might have the same nominal mass but a different elemental composition. This technique is a definitive tool for confirming the identity of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, which would provide the mass-to-charge ratio of the molecular ion and confirm its molecular weight, are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde has not been reported. This analysis would reveal the wavelengths of maximum absorption (λmax), providing insight into the electronic transitions within the molecule's conjugated system, which includes the naphthalene and pyrazole-4-carbaldehyde moieties.

X-ray Single Crystal Diffraction for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde has not been published. Such a study is essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Without crystallographic data, the experimental bond lengths, bond angles, and torsion angles for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde cannot be provided. These parameters define the exact geometry of the molecule.

Chemical Reactivity and Derivatization of 1 2 Naphthyl 1h Pyrazole 4 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group at the C4-position of the pyrazole (B372694) ring is a key site for derivatization, readily participating in reduction, oxidation, and condensation reactions.

Reductive amination is a powerful method for forming C-N bonds. In the case of pyrazole-4-carbaldehydes, this reaction provides a direct route to synthesize various aminomethyl derivatives. The process typically involves the initial formation of a Schiff base (imine) by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Research has demonstrated the successful one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives from the analogous 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govresearchgate.net This reaction is carried out through direct reductive amination with various substituted aromatic amines using sodium borohydride (B1222165) (NaBH₄) in the presence of iodine (I₂) as a reducing system. The reaction proceeds under neutral conditions in anhydrous methanol (B129727) at room temperature. nih.gov This methodology is directly applicable to 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, allowing for the synthesis of a diverse library of anilinomethyl derivatives. The general scheme involves the reaction of the aldehyde with a substituted aniline, followed by reduction of the intermediate imine.

| Anilino Reactant | Resulting Derivative Name |

|---|---|

| Aniline | 1-((1-(2-Naphthyl)-1H-pyrazol-4-yl)methyl)aniline |

| 4-Chloroaniline | 4-Chloro-1-((1-(2-Naphthyl)-1H-pyrazol-4-yl)methyl)aniline |

| 4-Methoxyaniline | 4-Methoxy-1-((1-(2-Naphthyl)-1H-pyrazol-4-yl)methyl)aniline |

Condensation Reactions with Nucleophiles (e.g., for propenone formation)

The carbaldehyde group readily undergoes condensation reactions with nucleophiles, particularly with compounds containing active methylene (B1212753) groups. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (chalcone or propenone). wikipedia.org

The synthesis of 3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-aryl propenones has been successfully achieved by reacting the corresponding pyrazole-4-carbaldehyde with various substituted acetophenones. nih.gov The reaction is typically stirred at room temperature in an alcoholic sodium hydroxide (B78521) solution. This procedure can be applied to 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde to generate a series of propenone derivatives, which are valuable intermediates in the synthesis of other heterocyclic compounds like pyrazolines and isoxazolines. nih.gov

Table 2: Propenone Derivatives from Claisen-Schmidt Condensation Data derived from the reaction of the analogous 3-(2-Naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

| Acetophenone Reactant | Resulting Propenone Derivative | Yield (%) |

|---|---|---|

| Acetophenone | 3-(1-(2-Naphthyl)-1H-pyrazol-4-yl)-1-phenylpropenone | 81 |

| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(1-(2-Naphthyl)-1H-pyrazol-4-yl)propenone | 85 |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)-3-(1-(2-Naphthyl)-1H-pyrazol-4-yl)propenone | 77 |

Oxidation and Reduction Pathways

The aldehyde functionality can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: The oxidation of the formyl group to a carboxylic acid creates 1-(2-Naphthyl)-1H-pyrazole-4-carboxylic acid. This transformation can be achieved using various oxidizing agents. Studies on other pyrazole aldehydes have shown this conversion is a feasible and important synthetic step. asianpubs.org The resulting carboxylic acid can then be converted into esters, amides, or acid chlorides, significantly expanding the range of possible derivatives. researchgate.net

Reduction: The reduction of the carbaldehyde yields (1-(2-Naphthyl)-1H-pyrazol-4-yl)methanol. This can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net The resulting primary alcohol is a versatile intermediate that can be used in esterification, etherification, or substitution reactions to introduce new functional groups.

Transformations of the Pyrazole Ring System

The pyrazole ring itself is aromatic and can undergo various transformations, although the reactivity is influenced by the substituents present.

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-heteroatom bond formation in modern organic synthesis. libretexts.orgnih.gov For these reactions to occur on the pyrazole core of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, a reactive site, typically a halogen or triflate, must first be introduced onto the ring. The most likely positions for such functionalization are C3 and C5.

Once a halogenated derivative (e.g., 3-bromo- (B131339) or 5-bromo-1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde) is prepared, it can serve as a substrate in various cross-coupling reactions:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. libretexts.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. libretexts.org

Heck Coupling: Reaction with alkenes.

These reactions provide a powerful strategy for elaborately functionalizing the pyrazole scaffold, attaching a wide variety of aryl, alkyl, alkynyl, and amino groups. mit.edu

The inherent reactivity of the pyrazole ring allows for both electrophilic and nucleophilic substitution, though the regioselectivity is heavily dictated by the existing substituents.

Electrophilic Substitution: In an unsubstituted pyrazole, electrophilic attack preferentially occurs at the C4 position due to its higher electron density. researchgate.netrrbdavc.org However, in 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, the C4 position is already occupied by an electron-withdrawing carbaldehyde group. This group deactivates the ring towards further electrophilic substitution, making such reactions challenging. If forced, substitution might occur at the C3 or C5 positions, or on the naphthyl ring, depending on the reaction conditions.

Nucleophilic Substitution: Nucleophilic substitution is generally difficult on an unactivated pyrazole ring. It typically requires the presence of a good leaving group (like a halogen) at the C3 or C5 positions, which are electron-deficient due to the adjacent nitrogen atoms. researchgate.net N-nitropyrazoles have also been shown to undergo nucleophilic substitution. acs.org Therefore, similar to cross-coupling reactions, prior functionalization of the pyrazole core is usually necessary to facilitate nucleophilic substitution reactions.

Reactivity of the Naphthyl Moiety

The naphthyl group attached to the pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions. The pyrazole ring, particularly when substituted with an electron-withdrawing group like the 4-carbaldehyde, is generally considered to be an electron-withdrawing substituent itself. This deactivating effect would tend to decrease the reactivity of the attached naphthyl ring toward electrophilic attack compared to unsubstituted naphthalene (B1677914).

Electrophilic substitution on the N-phenyl ring of N-aryl pyrazolines has been shown to occur at the para-position, indicating that the pyrazole nucleus can direct incoming electrophiles. For the 2-naphthyl group in 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde, the substitution pattern is influenced by both the electronic effect of the pyrazole substituent and the inherent reactivity of the naphthalene ring system. In naphthalene, the C1 (α) position is kinetically favored for electrophilic attack due to the greater stability of the resulting carbocation intermediate. However, the C2 (β) position is already substituted.

Considering the deactivating nature of the pyrazole-4-carbaldehyde group, electrophilic substitution on the naphthyl ring would require forcing conditions. The most likely positions for substitution would be the other activated positions of the naphthalene ring. Predictive analysis suggests that electrophiles would preferentially attack the C1, C3, C6, or C8 positions of the 2-naphthyl moiety, with the precise outcome depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions are outlined below, though specific experimental data for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is not extensively documented.

Table 1: Predicted Electrophilic Substitution Reactions on the Naphthyl Moiety

| Reaction Type | Reagents | Predicted Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Substitution of a nitro group (-NO₂) onto the naphthyl ring, likely at positions remote from the pyrazole linkage. |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | Introduction of a halogen (Br or Cl) atom onto the naphthyl ring. |

| Sulfonation | Fuming H₂SO₄ | Addition of a sulfonic acid group (-SO₃H) to the naphthyl ring. Naphthalene-2-sulfonic acid is a known stable product. researchgate.net |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylation of the naphthyl ring, introducing an acyl group (R-C=O). |

It is important to note that the pyrazole ring itself is also susceptible to electrophilic attack, typically at the C4 position. However, since this position is already functionalized with a carbaldehyde group in the title compound, reactions at the pyrazole core are less likely under these conditions.

Synthesis of Hybrid Molecules Incorporating 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde Scaffolds

The aldehyde functional group at the C4 position of the pyrazole ring is the primary site for derivatization and the construction of complex hybrid molecules. Its reactivity is characteristic of aromatic aldehydes, allowing for a wide array of condensation and multicomponent reactions. These reactions leverage the electrophilic nature of the aldehyde carbon, making it a valuable handle for molecular elaboration.

Knoevenagel Condensation:

The pyrazole-4-carbaldehyde readily participates in Knoevenagel condensation with active methylene compounds. researchgate.netsigmaaldrich.comwikipedia.orgresearchgate.netrsc.org This reaction, typically catalyzed by a weak base, involves the formation of a new carbon-carbon double bond, leading to α,β-unsaturated products. This strategy is widely used to synthesize a variety of derivatives with potential biological activities.

Table 2: Representative Knoevenagel Condensation Reactions with Pyrazole-4-carbaldehydes

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Ammonium Carbonate researchgate.net | 2-(pyrazol-4-ylmethylene)malononitrile |

| Substituted Pyrazolones | Glycine researchgate.net | Arylidene-pyrazolones |

| Thiobarbituric acid | Piperidine | Pyrazolyl-substituted thiobarbituric acid derivatives |

Schiff Base Formation:

Condensation of the aldehyde with primary amines furnishes Schiff bases (imines). This reaction is a straightforward and efficient method for introducing new N-aryl or N-alkyl substituents, which can significantly modulate the physicochemical properties of the parent molecule. Pyrazole-based Schiff bases are of interest in coordination chemistry and medicinal chemistry. ekb.egchemrxiv.orgrdd.edu.iqresearchgate.netresearchgate.net

Multicomponent Reactions:

1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds in a single synthetic operation. beilstein-journals.orgnih.govnih.gov These reactions are highly valued for their efficiency and atom economy. By combining the pyrazole aldehyde with other reactants, a variety of fused heterocyclic systems can be constructed.

One prominent application is in the synthesis of pyranopyrazoles . In a typical four-component reaction, an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine (B178648) hydrate (B1144303) are combined to produce highly substituted pyrano[2,3-c]pyrazoles. nih.govresearchgate.netgsconlinepress.comsciensage.info In the context of the target compound, 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde would serve as the aldehyde component, leading to hybrid molecules containing both naphthyl and pyranopyrazole motifs.

Another important class of hybrid molecules accessible through this scaffold are pyrazolo[3,4-b]pyridines . mdpi.commdpi.comnih.govresearchgate.netnih.gov These fused heterocycles can be synthesized via condensation reactions involving a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its equivalent. Alternatively, the pyrazole-4-carbaldehyde can be used as a precursor to build the pyridine (B92270) ring. For instance, reaction with an enaminone or a compound with an active methylene group and an amino functionality can lead to the formation of the fused pyridine ring.

Table 3: Synthesis of Fused Heterocycles from Pyrazole-4-carbaldehydes

| Reactants | Catalyst/Conditions | Fused Heterocyclic Product |

| Malononitrile, Ethyl Acetoacetate (B1235776), Hydrazine Hydrate | Piperidine, Ethanol (B145695) nih.gov | 6-Amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives |

| 5-Aminopyrazole, α,β-Unsaturated Ketones | ZrCl₄ mdpi.com | 1H-Pyrazolo[3,4-b]pyridine derivatives |

| Active Methylene Nitriles, DMF, Et₃N | Intramolecular cyclization | Pyrazolo[3,4-b]pyrido[2,1-b]quinazoline derivatives researchgate.net |

These examples underscore the synthetic versatility of the aldehyde group in 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde, establishing it as a valuable building block for the creation of diverse and complex chemical entities with potential applications in various fields of chemical science.

Coordination Chemistry and Metal Complex Formation with 1 2 Naphthyl 1h Pyrazole 4 Carbaldehyde As a Ligand

Ligand Design Principles and Coordination Sites

The structure of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is meticulously designed to offer specific coordination properties, influenced by the interplay of its constituent functional groups: the pyrazole (B372694) ring, the carbaldehyde group, and the naphthyl substituent.

Role of Pyrazole Nitrogen Atoms in Metal Coordination

The pyrazole ring is a cornerstone of the ligand's coordinating ability. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. nih.gov The pyridine-like sp²-hybridized nitrogen atom of the pyrazole ring is a primary site for metal coordination. This nitrogen atom possesses a lone pair of electrons that can readily form a coordinate bond with a Lewis acidic metal center. The coordination of the pyrazole nitrogen to a metal ion is a well-established principle in the design of a vast array of metal complexes. nih.gov

Influence of the Carbaldehyde Group on Ligand Properties

The presence of a carbaldehyde (-CHO) group at the 4-position of the pyrazole ring introduces an additional potential coordination site and significantly influences the electronic properties of the ligand. The oxygen atom of the carbonyl group, with its lone pairs of electrons, can act as a donor to a metal ion, potentially leading to the formation of chelate rings, which enhance the stability of the resulting metal complex. The formation of such chelates can, however, be influenced by the steric and electronic environment around the metal center.

Electronically, the carbaldehyde group is an electron-withdrawing group. This property can modulate the electron density on the pyrazole ring, thereby influencing the basicity of the coordinating nitrogen atom and, consequently, the strength of the metal-ligand bond.

Steric and Electronic Effects of the Naphthyl Substituent

The bulky 2-naphthyl group attached to one of the pyrazole nitrogen atoms exerts significant steric and electronic effects on the coordination behavior of the ligand.

Steric Effects: The sheer size of the naphthyl group can introduce steric hindrance around the metal center. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries to accommodate the large substituent. The orientation of the naphthyl ring relative to the pyrazole ring can also dictate the accessibility of the coordination sites to the metal ion.

Synthesis and Characterization of Metal Complexes

The coordination of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde to various transition metal ions leads to the formation of stable complexes, which can be isolated and characterized using a range of spectroscopic and analytical techniques.

Complexation with Transition Metal Ions (e.g., Cu(II), Zn(II), Fe(II), Ni(II), Co(II), Pb(II))

The synthesis of metal complexes with 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to potentially isolate complexes with different coordination numbers and geometries. nih.gov

While specific studies on the full range of these metal complexes with 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde are not extensively detailed in the available literature, the general behavior can be inferred from related systems. For instance, studies on copper(II) complexes with the similar ligand, 1-(naphthalen-2-ylmethyl)-1H-pyrazole, have shown the formation of both square planar and octahedral geometries depending on the reaction conditions and counter-ions present. nih.gov It is anticipated that 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde would form stable complexes with a variety of divalent transition metal ions such as Cu(II), Zn(II), Fe(II), Ni(II), and Co(II), as well as with main group metals like Pb(II). nih.govrsc.orgnih.gov The coordination is expected to primarily occur through the pyrazole nitrogen, with potential secondary interaction from the carbaldehyde oxygen.

Table 1: Anticipated Coordination Behavior with Various Metal Ions

| Metal Ion | Expected Geometry | Notes |

|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | Jahn-Teller distortion is common for octahedral Cu(II) complexes. nih.gov |

| Zn(II) | Tetrahedral / Octahedral | Zn(II) complexes are typically diamagnetic and adopt geometries based on ligand field stabilization energy. |

| Fe(II) | Octahedral | High-spin or low-spin configuration will depend on the ligand field strength. |

| Ni(II) | Octahedral / Square Planar | The geometry is sensitive to the ligand field, with strong field ligands favoring square planar. |

| Co(II) | Tetrahedral / Octahedral | Both geometries are common for Co(II) and can often be distinguished by their electronic spectra and magnetic properties. |

This table is predictive and based on the general coordination chemistry of these metal ions with N- and O-donor ligands.

Spectroscopic Signatures of Metal Coordination (e.g., UV-Vis, ESR, Magnetic Susceptibility)

The formation of metal complexes with 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde can be confirmed and their structures elucidated through various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about the coordination environment of the metal ion. For transition metal complexes, the absorption bands in the visible region are typically due to d-d electronic transitions, the energies of which are sensitive to the geometry of the complex and the nature of the ligands. nih.govresearchgate.net Charge transfer bands, either from the ligand to the metal (LMCT) or metal to the ligand (MLCT), may also be observed, often at higher energies in the UV region.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a powerful technique for studying paramagnetic species, such as Cu(II) and high-spin Fe(II) or Co(II) complexes. The ESR spectrum provides information about the electronic environment of the unpaired electron(s) and can be used to determine the geometry of the complex and the nature of the metal-ligand bonding. For instance, the g-values obtained from the ESR spectrum of a Cu(II) complex can help distinguish between different geometries. nih.govnih.gov

Magnetic Susceptibility: Measuring the magnetic susceptibility of the complexes at different temperatures allows for the determination of the effective magnetic moment (µ_eff). This value is indicative of the number of unpaired electrons in the metal center and can be used to determine the spin state (high-spin or low-spin) and, in some cases, infer the geometry of the complex. nih.govresearchgate.net For example, octahedral Ni(II) complexes are expected to have a magnetic moment of around 2.8-3.5 B.M., while square planar Ni(II) complexes are diamagnetic (µ_eff = 0 B.M.).

Table 2: Expected Spectroscopic and Magnetic Properties of Metal Complexes | Metal Complex | UV-Vis (d-d transitions) | ESR | Magnetic Moment (µ_eff, B.M.) | | :--- | :--- | :--- | :--- | | Cu(II) (Octahedral) | Broad band in the visible region | Anisotropic signal with g_|| > g_⊥ | ~1.7 - 2.2 | | Fe(II) (High-spin Octahedral) | Weak bands in the near-IR | Typically not observed at room temp. | ~4.9 - 5.5 | | Ni(II) (Octahedral) | Multiple bands in the visible/near-IR | Not typically observed | ~2.8 - 3.5 | | Co(II) (Octahedral) | Bands in the visible region | Broad signal | ~4.3 - 5.2 | | Co(II) (Tetrahedral) | Intense bands in the visible region | Broad signal | ~4.0 - 4.8 |

This table presents expected ranges and characteristics based on established principles of coordination chemistry.

Information Not Available for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde

Following a comprehensive search of available scientific literature, specific research findings concerning the coordination chemistry and catalytic applications of metal complexes derived from the ligand 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde could not be located.

The inquiry was focused on two key areas:

Determination of Coordination Geometries: No studies detailing the formation of metal complexes with 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde and the subsequent determination of their coordination geometries (e.g., square planar, octahedral) were found. While research on analogous compounds, such as copper complexes of other naphthyl-pyrazole derivatives, has identified both square planar and octahedral geometries, this information cannot be directly attributed to the specific compound of interest.

Catalytic Applications of Metal Complexes: There is no available research detailing the use of metal complexes of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde in catalytic processes. The broader field of pyrazole-containing ligands shows their utility in various catalytic reactions, but these findings are not specific to the requested molecule.

Due to the absence of dedicated research on the coordination and catalytic properties of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, it is not possible to provide an article that meets the required scientific accuracy and specificity.

Computational Chemistry and Molecular Modeling of 1 2 Naphthyl 1h Pyrazole 4 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. jcsp.org.pk DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and electronic characteristics of the title compound. jcsp.org.pkresearchgate.net A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G(d,p) to achieve reliable results. researchgate.netasrjetsjournal.org

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process minimizes the energy of the molecule to find its ground-state conformation. For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, key structural parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Table 1: Selected Optimized Geometrical Parameters (Hypothetical) This table presents typical expected values for bond lengths and angles based on DFT calculations for similar pyrazole (B372694) derivatives.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (aldehyde) | 1.21 |

| C-C (pyrazole-aldehyde) | 1.46 | |

| N-N (pyrazole) | 1.35 | |

| C-N (pyrazole-naphthyl) | 1.43 | |

| Bond Angles ( °) | O=C-C | 124.5 |

| C-N-N | 112.0 | |

| C-C-N (pyrazole) | 105.0 | |

| Dihedral Angle ( °) | Naphthyl-Pyrazole | 45.0 |

Vibrational Spectra Prediction and Assignment

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. asrjetsjournal.org These calculations serve two primary purposes: to confirm that the optimized structure is a stable minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. rsc.org

The predicted vibrational spectrum allows for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. mdpi.com For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, key vibrational modes include the C=O stretching of the aldehyde group, C-H stretching vibrations of the aromatic rings, N-N stretching of the pyrazole ring, and various ring deformation modes. mdpi.com Comparing theoretical spectra with experimental data can provide strong validation for the calculated structure. rsc.org

Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical) This table shows representative vibrational frequencies for key functional groups based on DFT calculations for related aromatic aldehydes and pyrazoles.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1700-1680 | Aldehyde C=O | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1400-1300 | C-N | Stretching |

| 1200-1100 | In-plane C-H | Bending |

Calculation of Electronic Properties (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

DFT is also used to explore the electronic landscape of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. asrjetsjournal.org It helps identify electron-rich and electron-poor regions, which are potential sites for nucleophilic and electrophilic attacks, respectively. nih.govresearchgate.net For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, the MEP map would likely show a negative potential (red/yellow) around the electronegative oxygen atom of the carbaldehyde group, indicating a site susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Table 3: Calculated Electronic Properties (Hypothetical) This table provides example values for electronic properties derived from DFT calculations on analogous aromatic heterocyclic compounds.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. ohio-state.edu This method is used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states. jcsp.org.pk The calculations provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (a measure of transition probability). researchgate.net These theoretical spectra are crucial for interpreting experimental UV-Vis data and understanding the nature of the electronic transitions, such as π→π* transitions within the aromatic system.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to explore the conformational landscape of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, revealing its flexibility and the different shapes it can adopt at a given temperature. researchgate.net Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the stability of the molecular structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural or electronic features of molecules with their macroscopic properties. The molecular descriptors calculated using DFT—such as HOMO-LUMO energies, dipole moment, and surface area—can be used as inputs for QSPR models. These models can then predict various physical, chemical, or biological properties of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde and related compounds without the need for extensive experimentation, thus accelerating the process of chemical design and discovery.

Theoretical Insights into Reactivity and Selectivity

Theoretical studies, particularly those employing quantum mechanical calculations, offer a detailed understanding of the reactivity and selectivity of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde. The electronic properties derived from these calculations, such as the distribution of frontier molecular orbitals and molecular electrostatic potential, are key indicators of the molecule's chemical behavior. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netjcsp.org.pk A smaller energy gap generally implies higher reactivity. researchgate.net

For pyrazole derivatives, the distribution of HOMO and LUMO is often spread across the aromatic systems. jcsp.org.pk In the case of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, the HOMO is expected to be delocalized over the electron-rich naphthyl and pyrazole rings, while the LUMO is likely concentrated on the electron-withdrawing carbaldehyde group and the pyrazole ring. This distribution suggests that the aldehyde carbon is a primary site for nucleophilic addition reactions, a common reactivity pattern for aldehydes. umich.eduresearchgate.net

| Parameter | Calculated Value (eV) - Representative Pyrazole Derivative | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.25 | Indicates the energy of the highest occupied molecular orbital. |

| ELUMO | -2.15 | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.10 | A smaller gap suggests higher reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbaldehyde group, making it a likely site for protonation or coordination to Lewis acids. The area around the aldehyde's carbonyl carbon would exhibit a positive potential, confirming its electrophilic nature. The nitrogen atoms of the pyrazole ring would also show negative potential, indicating their basicity and ability to participate in hydrogen bonding.

Global Reactivity Descriptors

Quantum chemical calculations can also determine global reactivity descriptors, which provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors are calculated from the energies of the HOMO and LUMO.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |

These theoretical insights are invaluable for rationalizing observed reaction outcomes and for designing new synthetic pathways. For instance, the electrophilic nature of the aldehyde group, as suggested by both frontier orbital analysis and MEP maps, can be exploited in condensation reactions to synthesize more complex molecular architectures. ekb.eg Furthermore, understanding the electronic properties of the pyrazole and naphthyl rings can aid in predicting the regioselectivity of electrophilic substitution reactions on these aromatic systems.

Supramolecular Chemistry and Crystal Engineering of 1 2 Naphthyl 1h Pyrazole 4 Carbaldehyde and Its Derivatives

Intermolecular Interactions in the Solid State

The solid-state structure of organic compounds is primarily directed by a network of intermolecular interactions that are weaker than covalent bonds but are crucial in defining the three-dimensional architecture of the crystal lattice.

In the absence of classical hydrogen bond donors like N-H or O-H in 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, the dominant hydrogen bonding interactions are of the weaker C-H...O and C-H...π types. The aldehyde oxygen atom is a potent hydrogen bond acceptor, readily participating in C-H...O interactions. For instance, in the crystal structure of the analogous compound, 1-phenyl-1H-pyrazole-4-carbaldehyde, inversion dimers are formed, linked by four C-H...O interactions where the carbonyl oxygen atom acts as a bifurcated acceptor. mdpi.com This arrangement leads to the formation of stable dimeric aggregates.

Furthermore, C-H...π interactions are expected to play a significant role in the crystal packing of 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde. The electron-rich π-systems of the naphthyl and pyrazole (B372694) rings can act as acceptors for hydrogen atoms from neighboring molecules. These interactions, although weak, are numerous and collectively contribute to the stability of the crystal lattice.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| C-H...O | Aromatic C-H | Aldehyde O | 2.2 - 2.8 | Formation of dimers and chains |

| C-H...π | Aromatic C-H | Naphthyl/Pyrazole π-system | 2.5 - 3.0 | Stabilization of layers and 3D networks |

This table presents expected interactions based on analogous structures.

Pi-stacking interactions are a significant driving force in the crystal packing of aromatic molecules. In 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde, both the naphthyl and pyrazole rings are capable of engaging in π–π stacking. These interactions can occur between identical rings (homo-stacking) or between the naphthyl and pyrazole rings of adjacent molecules (hetero-stacking). The geometry of these interactions can vary from perfectly face-to-face to offset or edge-to-face arrangements. In the crystal structure of 1-phenyl-1H-pyrazole-4-carbaldehyde, π–π interactions are observed between the pyrazole and phenyl rings of adjacent dimers, with a centroid-centroid distance of 3.8058(10) Å, contributing to the formation of supramolecular layers. mdpi.com Given the larger surface area of the naphthyl group, it is anticipated that π–π stacking will be a prominent feature in the crystal structure of its derivative.

Self-Assembly Mechanisms and Motifs (e.g., Dimers, Trimers, Tetramers, Catemers)

The interplay of the aforementioned intermolecular interactions leads to the self-assembly of molecules into well-defined motifs. For pyrazole derivatives lacking a hydrogen-bonding N-H group, the formation of dimers through C-H...O interactions with the carbaldehyde group is a common motif. As seen in 1-phenyl-1H-pyrazole-4-carbaldehyde, these dimeric units can then further assemble into layers through π–π and C-H...π interactions. mdpi.com Depending on the steric and electronic nature of the substituents, other motifs such as chains (catemers) could also be envisaged. The bulky 2-naphthyl substituent might influence the self-assembly process, potentially favoring motifs that can accommodate its size and maximize favorable intermolecular contacts.

Crystal Packing Analysis and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic solids. Different polymorphs arise from different arrangements of molecules in the crystal lattice and can exhibit distinct physical properties. The existence of polymorphism in 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is plausible, as subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different intermolecular interaction patterns, leading to different crystal packings. The conformational flexibility between the naphthyl and pyrazole rings could also contribute to the potential for polymorphism.

Influence of Substituents on Supramolecular Architecture

The nature and position of substituents on the pyrazole and naphthyl rings can have a profound impact on the resulting supramolecular architecture. The introduction of different functional groups can alter the electronic properties of the aromatic rings, thereby influencing the strength and directionality of hydrogen bonds and π-stacking interactions. For example, electron-withdrawing or electron-donating groups on the naphthyl ring would modify the π-electron density, affecting its participation in π–π stacking and C-H...π interactions.

Applications in Functional Materials and Chemical Systems

Development of Fluorescent Probes and Chemosensors

The conjugation of a naphthalene (B1677914) fluorophore with a pyrazole (B372694) signaling unit in 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde provides a foundational structure for the design of fluorescent probes and chemosensors. nih.gov Pyrazole derivatives are well-regarded for their potential in creating these analytical tools due to their stable nature and versatile synthetic accessibility. nih.gov

Design Principles for Optical Sensing

The design of fluorescent probes based on scaffolds like 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde often relies on established photophysical mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). nih.gov In a typical design, the naphthalene group acts as the fluorophore, while the pyrazole ring and its substituents can serve as the receptor site for specific analytes. The aldehyde functional group is particularly useful as it can be readily modified to introduce specific binding sites for ions or molecules.

Upon binding of an analyte, the electronic properties of the receptor part of the molecule are altered, which in turn affects the fluorescence of the naphthalene unit. For instance, in a PET sensor, the pyrazole nitrogen atoms can act as electron donors that quench the fluorescence of the naphthalene. When a target cation binds to the pyrazole, the electron-donating ability is suppressed, leading to a "turn-on" fluorescence response. In an ICT-based sensor, the binding of an analyte can modulate the charge distribution across the molecule, leading to a shift in the emission wavelength. The selection of appropriate binding moieties to be attached to the carbaldehyde group is crucial for achieving high selectivity and sensitivity for the target analyte. nih.gov

Photophysical Properties and Quantum Yields

While specific photophysical data for 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde is not extensively documented in the available literature, the properties of related naphthalene and pyrazole-containing compounds offer valuable insights. Naphthalene derivatives are known for their strong fluorescence and high quantum yields. rsc.org The pyrazole moiety itself is not fluorescent, but its derivatives can exhibit remarkable photophysical properties, including high fluorescence quantum yields and significant solvatochromic behavior. nih.gov

The combination of these two moieties is expected to result in a molecule with favorable photophysical characteristics for sensing applications. The quantum yield of such probes is highly dependent on the molecular structure and the surrounding environment. For instance, the substitution pattern on both the naphthalene and pyrazole rings can significantly influence the fluorescence intensity and emission wavelength. The table below summarizes the general photophysical properties that can be anticipated for fluorescent probes derived from this scaffold, based on data from analogous compounds.

| Property | Expected Characteristic | Factors of Influence |

| Absorption Maximum (λabs) | UV region (typically 300-400 nm) | Solvent polarity, substitution on aromatic rings |

| Emission Maximum (λem) | Blue to green region (typically 400-550 nm) | Solvent polarity, analyte binding, substituent effects |

| Stokes Shift | Moderate to large | Molecular rigidity, excited state geometry |

| Quantum Yield (ΦF) | Variable, potentially high upon analyte binding | Analyte concentration, solvent, temperature, molecular structure |

| Fluorescence Lifetime (τ) | Nanosecond range | Quenching processes, molecular environment |

Integration into Organic Electronic Materials (e.g., OLEDs, Solar Cells)

Pyrazole derivatives have been investigated for their applications in organic electronic materials, including Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govmdpi.com The incorporation of a naphthalene unit, a well-known component in organic electronics, suggests that 1-(2-Naphthyl)-1H-pyrazole-4-carbaldehyde could serve as a precursor for materials with interesting optoelectronic properties.

In the context of OLEDs, pyrazole-containing molecules have been utilized as ligands in iridium complexes for phosphorescent emitters. mdpi.com The high thermal and hydrolytic stability of the pyrazole nucleus is advantageous for device longevity. mdpi.com The naphthalene moiety is a common building block for blue-emitting materials in OLEDs. skku.edumdpi.com Therefore, derivatives of 1-(2-naphthyl)-1H-pyrazole-4-carbaldehyde could potentially be developed as emitters or host materials in OLEDs, particularly for blue emission.